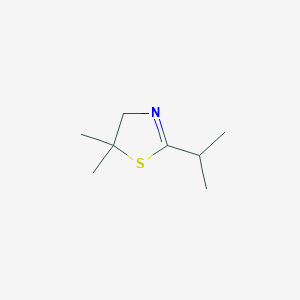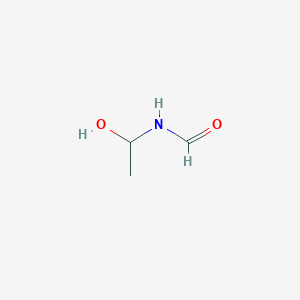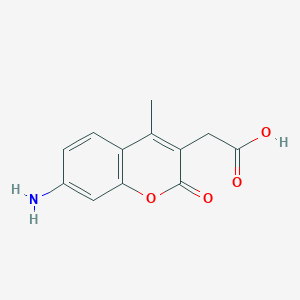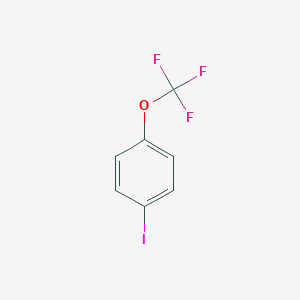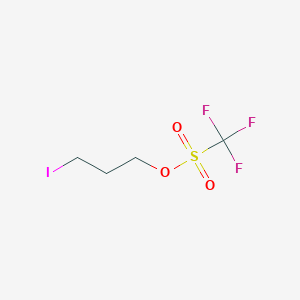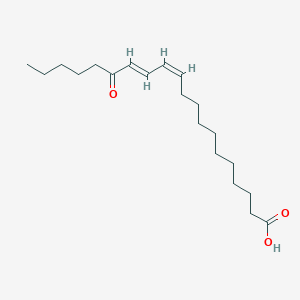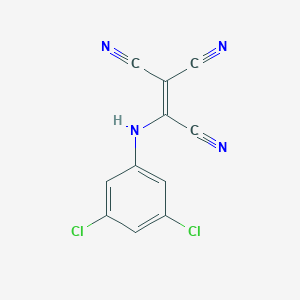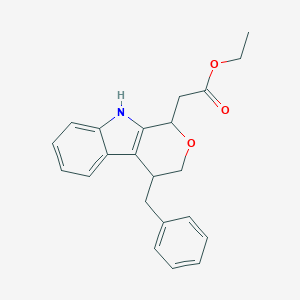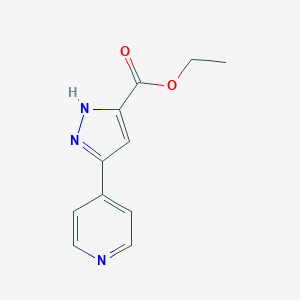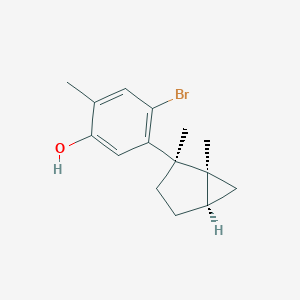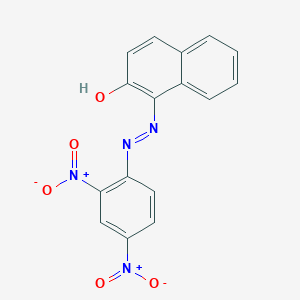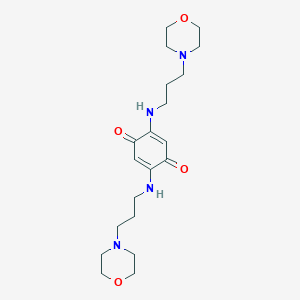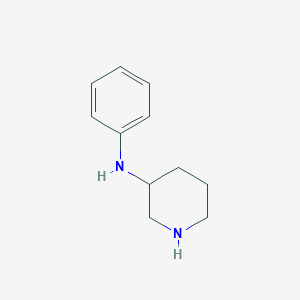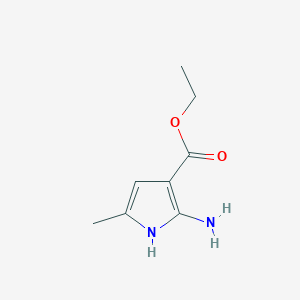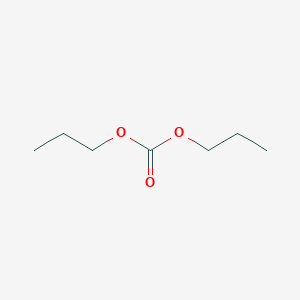
Dipropyl carbonate
Vue d'ensemble
Description
Dipropyl carbonate is a carbonate ester derived from the reaction of carbon dioxide with propanol or through the transesterification of dimethyl carbonate (DMC) and n-propanol. It serves as a versatile intermediate in organic synthesis, particularly in the production of polycarbonates, polyurethanes, and as a solvent or additive in various formulations. Its relevance in green chemistry is highlighted by its synthesis from renewable resources and its potential in CO2 utilization.
Synthesis Analysis
The synthesis of DPC can be efficiently achieved through transesterification of DMC and n-propanol, utilizing various catalysts. One such method involves calcined hydrotalcite-like compounds containing La, which demonstrated high catalytic activity and selectivity under optimized conditions, achieving a DMC conversion of 98.4% and DPC selectivity of 95.4% (Ma et al., 2013). Another approach utilizes basic ionic liquids, specifically [Bmim]OH, showing promising results in the synthesis of DPC with a yield of 11.4% under optimized reaction conditions (Zhang Jian-li, 2012).
Molecular Structure Analysis
The molecular structure of DPC involves a carbonate central unit linked to two propyl groups. This structure is pivotal in its reactivity and the formation of polycarbonates and polyurethanes, where the carbonate group can react with alcohols and amines to form respective esters and urethanes.
Chemical Reactions and Properties
DPC is involved in various chemical reactions, including its use as a green carbonyl source for synthesizing cyclic carbonates without the use of highly toxic and unstable phosgene or its derivatives. This illustrates its utility in creating sterically demanding cyclic carbonates that are not accessible via conventional methods (Baral et al., 2018).
Physical Properties Analysis
The synthesis and investigation of DPC also delve into its physical properties, including studies on vapor-liquid equilibrium data between DPC and DMC. Such studies are essential for optimizing synthesis processes and for the application of DPC in various formulations (Chen Xingquan, 2009).
Applications De Recherche Scientifique
Summary of the Application
Dipropyl carbonate is used in the synthesis of polycarbonates through an ester-carbonate exchange reaction . This process involves the polycondensation of diol formate and dialkyl carbonate .
Methods of Application or Experimental Procedures
The reaction of dodecane-1,12-diol formate and dipropyl carbonate takes place in the presence of 5 mol% potassium tert-butoxide in diglyme at 120°C under reduced pressure . This reaction yields high-molar-mass polycarbonate .
Results or Outcomes
The crystallization temperature of the copolymer increases linearly with increasing polycarbonate content in the copolymer from -10.8°C (100% polyester) to 47.3°C (100% polycarbonate) .
2. Reaction with Hydrous Titanium Dioxide
Summary of the Application
Dipropyl carbonate reacts with hydrous titanium dioxide to yield titanium tetraalkoxides .
Methods of Application or Experimental Procedures
The reaction between dipropyl carbonate and hydrous titanium dioxide occurs at temperatures between 453-573K .
Results or Outcomes
The reaction yields titanium tetraalkoxides .
3. Catalyst for Transesterification
Summary of the Application
Dipropyl carbonate is used as a catalyst for the synthesis of dipropyl carbonates (DPC) by transesterification of dimethyl carbonate (DMC) with propyl alcohol .
Methods of Application or Experimental Procedures
The reaction occurs at atmospheric pressure, and the optimized reaction conditions were acquired . The catalyst of Hβ with 28% K2CO3-loading performed best, giving 94.4% conversion of DMC and 58.7% selectivity to DPC . An optimum reactant molar ratio n (propyl alcohol)/n (DMC) existed for catalytic activity, which was about 3/1 . The optimum reaction time was 10 h and the suitable reaction temperature was about 363 K .
Results or Outcomes
The reaction yields dipropyl carbonates (DPC) with a conversion rate of 94.4% and a selectivity of 58.7% .
4. Fuel Oxygenate Additive and Safe Lithium Cell Electrolyte Additive
Summary of the Application
Dipropyl carbonate can be used as an excellent, potential fuel oxygenate additive and safe lithium cell electrolyte additive . It has characteristics that are superior to alternatives, such as ethanol, dimethyl carbonate (DMC) or diethyl carbonate (DEC) .
Methods of Application or Experimental Procedures
Dipropyl carbonate is added to fuel or lithium cell electrolytes to enhance their properties .
Results or Outcomes
Compared to DMC and DEC, DPC has larger molecular weight, higher flash point, stronger anti-volatile and higher energy content, so DPC is more stable and safer when used as fuel additive and electrolyte additive .
5. Synthesis of Polypropylene Carbonate
Summary of the Application
Dipropyl carbonate is used in the synthesis of polypropylene carbonate . Polypropylene carbonate is a type of copolymer of carbon dioxide and propylene oxide .
Methods of Application or Experimental Procedures
The synthesis of polypropylene carbonate involves the copolymerization of carbon dioxide and propylene oxide . The specific reaction conditions and catalysts used can vary .
Results or Outcomes
The result of this process is polypropylene carbonate, a material that has potential applications in areas such as packaging, agriculture, and medicine due to its biodegradability .
6. Intermediate Compound of a Polycarbonate and Urethane
Summary of the Application
Dipropyl carbonate is very useful as an intermediate compound of a polycarbonate and urethane .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the specific type of polycarbonate or urethane being synthesized .
Results or Outcomes
The result of this process is a polycarbonate or urethane that can be used in various applications, including the production of plastics, foams, and elastomers .
Safety And Hazards
DPC is classified as a flammable liquid and vapor . It may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present . If swallowed, do not induce vomiting and seek medical advice immediately .
Relevant Papers The paper “Hβ supported K2CO3 catalysts for dipropyl carbonate synthesis from transesterification route” discusses the synthesis of DPC by transesterification of DMC with propyl alcohol . The paper provides valuable insights into the catalytic performance of the microporous Hβ sieve supported K2CO3 catalyst for this synthesis .
Propriétés
IUPAC Name |
dipropyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPKGFBOKBGHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060778 | |
| Record name | Carbonic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropyl carbonate | |
CAS RN |
623-96-1 | |
| Record name | Dipropyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropyl carbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/412E66LR7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



